propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate -

propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate

Catalog Number: EVT-5289420
CAS Number:
Molecular Formula: C19H21NO5
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide

  • Compound Description: This compound was designed as a selective degrader of histone deacetylase-3 (HDAC3) []. It exhibited an IC50 of 3.4 µM against HDAC3 in in vitro testing, but it did not demonstrate degradation of the targeted HDACs [].

Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate

  • Compound Description: This compound has a determined crystal structure, which was found to be monoclinic with the space group P21/n [].

Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate

  • Compound Description: The crystal structure of this compound has been determined, revealing a monoclinic structure with the space group P21/n [].

2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates

  • Compound Description: This group of twenty substituted benzoate derivatives were synthesized and evaluated for their antimycobacterial activity. Some compounds, such as 2-hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride, displayed promising activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, surpassing the standards ciprofloxacin, isoniazid, and pyrazinamide [].

1‐amino‐2‐β‐(3‐ [2,6‐14C] piperidinomethylphenoxy) propylamino ‐1‐cyclobutene‐3,4‐dione hydrochloride (6)

  • Compound Description: This radiolabeled compound was synthesized and characterized [].

Fmoc-histidine derivatives protected with 2,6-dimethoxybenzoyl (2,6-Dmbz) units

  • Compound Description: Two Fmoc-histidine derivatives, protected with 2,6-dimethoxybenzoyl (2,6-Dmbz) groups at either the τ- (1) or π-position (2) of the imidazole ring, were synthesized []. These derivatives were successfully applied in solid-phase peptide synthesis, demonstrating high coupling efficiencies (99% and 95%, respectively) and low racemization (0.3% and 0.1%, respectively) [].

2-[8,9-Dioxo-2, 6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic acid (EAA-090)

  • Compound Description: This compound, also known as perzinfotel, is a novel N-methyl-d-aspartate (NMDA) receptor antagonist [, ]. It demonstrated a high affinity for glutamate binding sites on NMDA receptors with an IC50 of 28 nM []. In various experimental models, perzinfotel effectively protected against glutamate- and NMDA-induced neurotoxicity []. Importantly, perzinfotel showed a greater selectivity for NR2A-containing NMDA receptors over NR2B- or NR2C-containing receptors []. It also displayed a favorable therapeutic ratio in terms of effectiveness versus adverse effects compared to other NMDA receptor antagonists [].

(R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride (EAB-318)

  • Compound Description: This novel compound is an N-methyl-d-aspartate (NMDA) receptor antagonist []. It exhibits potent inhibitory activity on NMDA receptors with an IC50 of 7.9 nM []. Notably, EAB-318 also demonstrated inhibitory activity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors []. This dual inhibitory action makes it particularly effective in safeguarding neurons against ischemic cell death [].

N9- and N7-[2-hydroxy-3-(phosphonomethoxy)-propyl] derivatives of N6-substituted adenines, 2,6-diaminopurines and related compounds

  • Compound Description: This set of compounds represents a series of adenine and 2,6-diaminopurine derivatives modified at the N9 or N7 position with a 2-hydroxy-3-(phosphonomethoxy)propyl group []. These derivatives were synthesized and their chemical properties were investigated [].

1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin- 2,6(1H,3H)-dione dihydrate

  • Compound Description: The crystal structure of this compound was solved and revealed a possible disorder in the propyl moiety [, ].

2-Amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide dihydrochloride (Ro 22-9194)

  • Compound Description: This compound demonstrated cardiac depressant properties along with vasodilatory effects [, ]. It effectively reduced heart rate and systemic arterial blood pressure in dogs without exhibiting anti-adrenergic or anti-cholinergic effects []. Moreover, it showed protective effects against ischemia- and reperfusion-induced arrhythmias in dogs, likely due to its thromboxane A2 synthase inhibitory activity [].

[Bis[3-[(5-nitrosalicylidene)amino]propyl]methylaminato]manganese(II) (Mn(5NO/sub 2/SMDPT))

  • Compound Description: This manganese(II) complex, catalyzes the oxidation of 2,6-di-tert-butylphenol (DTBP) to 2,2',6,'-tetra-tert-butyldiphenoquinone (DPQ) in the presence of O2 [].

Tri- and Diorganotin(IV) Derivatives of 2-[N-(2,6-Dichloro-3-methylphenyl)amino]benzoic acid

  • Compound Description: These compounds were synthesized and characterized by various techniques, including infrared, multinuclear NMR (1H, 13C, 119Sn), and mass spectrometry []. They exhibited potential as antibacterial agents [].

Polymere Hydrochinonsulfonamide

  • Compound Description: These polymers are derived from the reaction of 2-amino- or 2,6-diaminohydroquinones with monomeric or polymeric sulfonyl chlorides []. These polymers were synthesized and their properties were studied [].

3-Fluoro-4-(3,4,5-trifluorophenyl)phenyl 2,6-difluoro-4-(trans-5-n-propyl-1,3-dioxane-2-yl)benzoate (DIO)

  • Compound Description: This compound is a liquid crystal molecule known for its unusual ferroelectric nematic phase and remarkably high dielectric constant [].

Ethylenediamine-N9-propyl-2,6-diaminopurine (L1) and ethylenediamine-N9-ethyl-2,6-diaminopurine (L2)

  • Compound Description: These compounds are alkyldiamine-tethered derivatives of 2,6-diaminopurine that can act as ligands for metal ions like Pd(II) []. The nature of the resulting Pd(II) complex depends on the alkyl chain length and reaction conditions, leading to different coordination modes and chelate ring sizes [].

N6-substituted adenine and 2,6-diaminopurine derivatives of 9-[2-(phosphonomethoxy)ethyl] (PME), 9-[(R)-2-(phosphonomethoxy)propyl] [(R)-PMP] and enantiomeric (S)-PMP series

  • Compound Description: This group of compounds consists of various N6-substituted adenine and 2,6-diaminopurine derivatives featuring phosphonomethoxyethyl (PME) or phosphonomethoxypropyl (PMP) substituents at the N9 position []. Some of these compounds, notably the cyclopropyl derivative of PMEDAP (2,6-diamino-9-[2-(phosphonomethoxy)ethyl]purine), displayed significant cytostatic activity in vitro [].

Aminoglutethimide, Acetylaminoglutethimide, Glutethimide, Cyclohexylamino-glutethimide, Pyridoglutethimide, and Thalidomide

  • Compound Description: These compounds, all belonging to the piperidine-2,6-dione class, were investigated for their chiral recognition and enantiomeric separation using a Chiralcel OJ-R column []. Separation was achieved for most of the compounds, except for phenglutarimide and 3-phenylacetylamino-2,6-piperidinedione, highlighting the column's selectivity in resolving chiral piperidine-2,6-dione derivatives [].

7-[ 2-Hydroxy-3 (-4-Acetyl-amino )-phenoxy-propyl ]-1 , 3 Dimethyl Xanthine Derivatives

  • Compound Description: This group of compounds represents a series of xanthine derivatives that have been investigated for their diverse pharmacological activities, including actions at the central nervous, cardiovascular, and bronchopulmonary systems [].

Bis(2,6-Dimethoxyhydroquinone–3-Mercaptoacetic Acid)–Peptide Conjugates

  • Compound Description: These compounds are tripeptide conjugates with 2,6-dimethoxyhydroquinone–3-mercaptoacetic acid (DMQ–MA) attached to the N-terminal and the ξ-amino group of lysine []. These conjugates demonstrated the ability to cleave DNA, likely through the generation of hydroxyl radicals and other reactive species []. The DNA cleavage activity was inhibited by hydroxyl radical scavengers [].

Ruthenium(II)- and Osmium(II)-p-cymene Complexes Modified with NSAIDs

  • Compound Description: These organometallic complexes combine ruthenium(II) or osmium(II)-p-cymene moieties with covalently linked nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac []. These complexes were synthesized and evaluated for their antiproliferative properties []. Some of the complexes exhibited significantly higher cytotoxicity than the parent NSAIDs, demonstrating enhanced anticancer potential [].

5-substituted-1, 3,4-thiadiazol-2-amine derivatives, 5,6-Diphenyl- 2-[5-(substituted)-1,3,4-thiadiazol-2-yl amino]-2H -1,2,4-triazine-3-thione derivatives, and Propyl 3,4,5-trihydroxy-2,6-bis [5-(substituted)-1,3,4-thiadiazol-2-yl amino] benzoate derivatives

  • Compound Description: This series of compounds represents a group of 2-amino-1,3,4-thiadiazole derivatives designed and synthesized as potential DNA gyrase B inhibitors []. Molecular docking studies indicated favorable binding affinities to the DNA gyrase B enzyme, suggesting their potential as antibacterial agents []. Further in silico analysis confirmed their drug-likeness, predicted favorable pharmacokinetic parameters, and low toxicity profiles [].

Properties

Product Name

propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate

IUPAC Name

propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H21NO5/c1-4-11-25-19(22)13-7-5-8-14(12-13)20-18(21)17-15(23-2)9-6-10-16(17)24-3/h5-10,12H,4,11H2,1-3H3,(H,20,21)

InChI Key

OMHLVDAXYUGPRD-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.